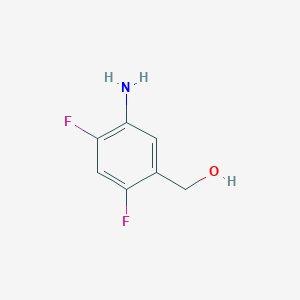
(5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol is a chemical entity characterized by the presence of a pyrazole ring substituted with a difluorophenyl group, an isopropyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Addition of Isopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Final Step: The methanol group is introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the difluorophenyl group to a more reactive intermediate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups in place of the difluorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorophenyl group can interact with specific enzymes, providing insights into enzyme function and inhibition.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The isopropyl and methyl groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Difluorophenyl)methanol: Shares the difluorophenyl group but lacks the pyrazole ring and other substituents.
1-Isopropyl-4-methyl-1H-pyrazole: Contains the pyrazole ring with isopropyl and methyl groups but lacks the difluorophenyl group.
(3,5-Difluorophenyl)pyrazole: Combines the difluorophenyl group with the pyrazole ring but lacks the isopropyl and methyl groups.
Uniqueness
The uniqueness of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
1956366-81-6 |
|---|---|
Fórmula molecular |
C14H16F2N2O |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
[5-(3,5-difluorophenyl)-4-methyl-1-propan-2-ylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C14H16F2N2O/c1-8(2)18-14(9(3)13(7-19)17-18)10-4-11(15)6-12(16)5-10/h4-6,8,19H,7H2,1-3H3 |
Clave InChI |
PNYQDMMSOGIHJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1CO)C(C)C)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)

![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)



![6-Methyl-2-oxo-1,5-dihydropyrrolo[3,2-f][1,3]benzoxazole-7-carboxylic acid](/img/structure/B12867726.png)
![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)



![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)

